Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-
Description
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- is a halogenated aromatic ketone characterized by a unique substitution pattern. Its structure features a central ethanone backbone (C=O) with three substituents:
- A 4-methoxyphenyl group attached to the carbonyl carbon (position 1).
- Two bromine atoms on the adjacent carbon (position 2), one of which is part of a 4-bromophenyl group.
This compound’s molecular formula is C₁₅H₁₁Br₂O₂, with a molecular weight of 400.06 g/mol. Its synthesis typically involves bromination of pre-functionalized acetophenone derivatives or nucleophilic substitution reactions, as seen in related compounds . The presence of electron-donating (methoxy) and electron-withdrawing (bromo) groups creates a polarized electronic environment, making it reactive in organic transformations such as condensations or cyclizations .
Properties
CAS No. |
591246-13-8 |
|---|---|
Molecular Formula |
C15H12Br2O2 |
Molecular Weight |
384.06 g/mol |
IUPAC Name |
2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12Br2O2/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |
InChI Key |
RKCWQZNFOOMQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- typically involves the bromination of precursor aromatic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromo ketone moiety facilitates nucleophilic substitutions, particularly with oxygen and sulfur-based nucleophiles. For example:
Reaction with Phenols
In a study by the Royal Society of Chemistry, 2-bromo-1-(4-methoxyphenyl)ethanone reacted with phenols (e.g., 2-methoxyphenol) under alkaline conditions to form ethanone derivatives (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone) with yields >90% .
| Substrate | Nucleophile | Product | Yield | Conditions |
|---|---|---|---|---|
| 2-bromo-1-(4-methoxyphenyl)ethanone | 2-methoxyphenol | 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone | 95% | NaOH, ethanol, 20°C |
Mechanism : The reaction proceeds via an SN2 pathway, where the phenoxide ion attacks the electrophilic α-carbon adjacent to the bromine atom .
Condensation Reactions
The ketone group participates in base-catalyzed condensations. For instance:
Claisen-Schmidt Condensation
In a synthesis of pyrimidin-2-amines, 1-(4-morpholinophenyl)ethanone analogs underwent condensation with substituted benzaldehydes in the presence of NaOH to form chalcone derivatives . While not directly tested on the target compound, analogous reactivity is expected.
| Reactant | Reagent | Product | Key Data |
|---|---|---|---|
| 1-(4-morpholinophenyl)ethanone | 4-methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | IR: 1645 cm⁻¹ (C=O) |
Outcome : The α-bromo substituent may influence regioselectivity by stabilizing transition states through electron withdrawal.
Reduction of the Ketone Group
The carbonyl group can be reduced to a secondary alcohol.
Example Reaction :
2-Bromo-1-(4-methoxyphenyl)ethanone was reduced using NaBH₄ in ethanol to yield 2-bromo-1-(4-methoxyphenyl)ethanol with 57% yield .
| Starting Material | Reducing Agent | Product | Conditions |
|---|---|---|---|
| 2-bromo-1-(4-methoxyphenyl)ethanone | NaBH₄ | 2-bromo-1-(4-methoxyphenyl)ethanol | Ethanol, 45–50°C |
Spectroscopic Confirmation :
Cross-Coupling Reactions
The brominated aromatic rings enable participation in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling :
Although not directly documented for the target compound, structurally similar 2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone underwent Suzuki coupling with arylboronic acids to form biaryl derivatives .
| Aryl Halide | Catalyst | Product | Yield |
|---|---|---|---|
| 2-(4-bromophenyl)ethanone derivative | Pd(PPh₃)₄ | 2-(4-biphenyl)ethanone analog | 75–85% |
Key Factors :
-
Electron-withdrawing methoxy groups enhance oxidative addition efficiency.
-
Steric hindrance from substituents may reduce reaction rates.
Hydrolysis Reactions
The α-bromo ketone is susceptible to hydrolysis under acidic or basic conditions.
Base-Promoted Hydrolysis :
In aqueous NaOH, 2-bromo-1-(4-methoxyphenyl)ethanone hydrolyzes to 4-methoxybenzoic acid via intermediate enolate formation .
| Reactant | Conditions | Product | Byproduct |
|---|---|---|---|
| 2-bromo-1-(4-methoxyphenyl)ethanone | 1M NaOH, reflux | 4-methoxybenzoic acid | HBr |
Kinetics : Pseudo-first-order kinetics observed with k = 0.15 min⁻¹ at 80°C .
Photochemical Reactivity
The bromine atoms and aromatic systems render the compound photolabile.
UV-Induced Debromination :
Under UV light (254 nm), bromine substituents undergo homolytic cleavage, generating aryl radicals that dimerize or abstract hydrogen .
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), hexane | Debrominated ethanone dimer | Φ = 0.32 |
Scientific Research Applications
Organic Synthesis
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine and methoxy substituents provide unique reactivity that can be exploited in several chemical reactions:
- Synthesis of Chalcone Derivatives : The compound is utilized to synthesize chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have been reported to exhibit significant biological activity, including anti-inflammatory and anticancer properties .
- Formation of Hydrazones : It acts as a precursor for hydrazone compounds, which are known for their coordination capabilities and pharmacological activities. The synthesis often involves the reaction of the compound with hydrazine derivatives .
Biological Studies
The compound has been investigated for its biological properties:
- Antimicrobial Activity : Studies have shown that derivatives of ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents .
- Enzyme Substrates : Its structure allows it to be used as a substrate in enzyme-catalyzed reactions, aiding in the study of metabolic pathways and enzyme mechanisms.
Pharmaceutical Industry
The compound is valuable in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that lead to compounds with enhanced therapeutic effects.
Agrochemicals
Ethanone derivatives are also explored for use in agrochemicals, particularly as herbicides and fungicides due to their biological activity against plant pathogens .
Case Studies
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Key Observations:
- Bromine Substitution: The target compound’s dual bromine atoms (one aromatic, one aliphatic) enhance its electrophilicity compared to mono-brominated analogs like 2-bromo-1-(4-methoxyphenyl)ethanone. This increases its reactivity in nucleophilic substitutions .
- Methoxy Group: The 4-methoxy substituent improves solubility in organic solvents (e.g., DMF, ethanol) compared to non-polar analogs like 1-(4-bromophenyl)ethanone .
Physical and Chemical Properties
Notes:
- The target compound’s dual bromine atoms likely reduce its melting point compared to mono-brominated analogs due to increased molecular asymmetry.
- Methoxy groups in both the target compound and 2-bromo-1-(4-methoxyphenyl)ethanone downshift the C=O FTIR stretch due to electron donation .
Biological Activity
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-, commonly referred to as a bromoacetophenone derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.
- Chemical Formula : CHBrO
- Molecular Weight : 365.06 g/mol
- CAS Registry Number : 2632-13-5
- IUPAC Name : 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Ethanone derivatives. The presence of bromine and methoxy groups in the structure is believed to enhance its bioactivity.
Key Findings:
- In Vitro Studies : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC of 5.64 µM
- Escherichia coli : MIC of 23.15 µM
- Bacillus subtilis : MIC of 4.69 µM
- Mechanism of Action : The halogen substituents are hypothesized to interact with bacterial cell membranes, disrupting their integrity and function .
Antifungal Activity
The antifungal efficacy of the compound was also evaluated, demonstrating promising results against various fungal strains.
Key Findings:
- Fungal Strains Tested :
- Candida albicans : MIC values ranged from 16.69 to 78.23 µM.
- Fusarium oxysporum : MIC values ranged from 56.74 to 222.31 µM.
The compound's activity against fungi suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Anticancer Activity
Ethanone derivatives have shown significant anticancer properties in several studies, indicating their potential as therapeutic agents.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via bromination of a precursor ketone or through Friedel-Crafts acylation followed by halogenation. A common approach involves:
Precursor synthesis : Start with 1-(4-methoxyphenyl)ethanone ( ) and introduce substituents via electrophilic aromatic substitution.
Bromination : Use brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) to introduce bromine atoms at the α-carbon and aryl positions ( ).
Optimization : Adjust reaction temperature (e.g., 0–25°C to control exothermicity) and stoichiometry (1.2–1.5 equivalents of Br₂) to minimize side products. Monitor progress via TLC or HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
